

# 5-(Phenoxyethyl)-1,3,4-thiadiazol-2-amine

## chemical structure and synthesis

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### Compound of Interest

**Compound Name:** 5-(Phenoxyethyl)-1,3,4-thiadiazol-2-amine

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### An In-Depth Technical Guide to 5-(Phenoxyethyl)-1,3,4-thiadiazol-2-amine

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of **5-(Phenoxyethyl)-1,3,4-thiadiazol-2-amine**, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The information is tailored for researchers, scientists, and professionals in the field.

## Chemical Structure and Physicochemical Properties

**5-(Phenoxyethyl)-1,3,4-thiadiazol-2-amine** is a derivative of 1,3,4-thiadiazole, a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. The structure is characterized by a phenoxyethyl group attached to carbon 5 and an amine group at position 2 of the thiadiazole ring.

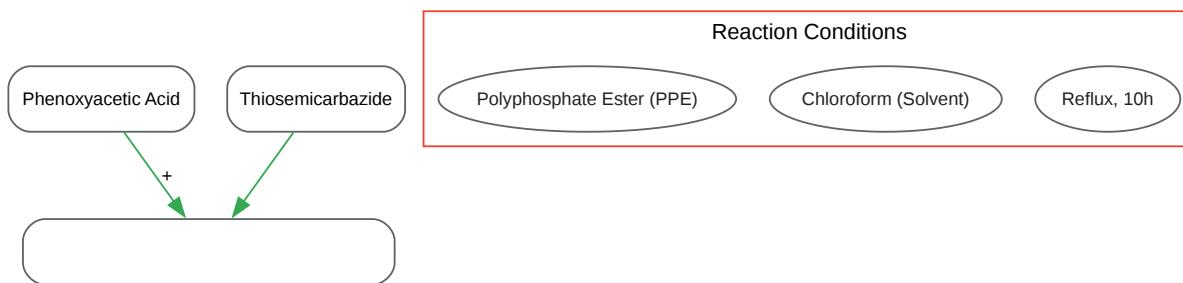
Caption: Chemical structure of **5-(Phenoxyethyl)-1,3,4-thiadiazol-2-amine**.

Table 1: Chemical Identifiers and Properties

Property	Value	Source
IUPAC Name	5-(phenoxyethyl)-1,3,4-thiadiazol-2-amine	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> N <sub>3</sub> OS	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	207.25 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	121068-32-4	<a href="#">[1]</a> <a href="#">[2]</a>
SMILES	C1=CC=C(C=C1)OCC2=NN=C(S2)N	<a href="#">[1]</a>
InChIKey	CLQBSPRBHILXIC-UHFFFAOYSA-N	<a href="#">[1]</a>
Topological Polar Surface Area (TPSA)	61.03 Å <sup>2</sup>	<a href="#">[2]</a>
Hydrogen Bond Donors	1	<a href="#">[2]</a>
Hydrogen Bond Acceptors	5	<a href="#">[2]</a>
Rotatable Bonds	3	<a href="#">[2]</a>

## Synthesis of 5-(Phenoxyethyl)-1,3,4-thiadiazol-2-amine

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is commonly achieved through the cyclization of thiosemicarbazide with a corresponding carboxylic acid. For **5-(Phenoxyethyl)-1,3,4-thiadiazol-2-amine**, the precursors are phenoxyacetic acid and thiosemicarbazide. A modern, one-pot approach utilizes polyphosphate ester (PPE) as a cyclizing and dehydrating agent, avoiding the use of more toxic reagents like  $\text{POCl}_3$  or  $\text{SOCl}_2$ . [\[3\]](#)[\[4\]](#)



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Caption: Synthesis pathway for **5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine**.

## Experimental Protocol

The following is a general experimental protocol based on the synthesis of similar 1,3,4-thiadiazole derivatives.<sup>[5]</sup>

### Materials:

- Phenoxyacetic acid (5 mmol)
- Thiosemicarbazide (5 mmol)
- Polyphosphate ester (PPE) (20 g)
- Chloroform (30 mL)
- Distilled water
- Sodium bicarbonate ( $\text{NaHCO}_3$ )
- 10% Hydrochloric acid solution

### Procedure:

- A solution of phenoxyacetic acid (5 mmol) is prepared in a mixture of polyphosphate ester (20 g) and chloroform (30 mL) and heated to 60 °C.
- Thiosemicarbazide (5 mmol) is added to the hot solution.
- The reaction mixture is refluxed for 10 hours.
- After reflux, 15 mL of distilled water is added to the mixture.
- The residual polyphosphate ester is neutralized with sodium bicarbonate (NaHCO<sub>3</sub>).
- The formed precipitate is filtered off.
- The precipitate is treated with a 10% hydrochloric acid solution to purify the product.
- The resulting solid is filtered, washed, and dried.

Table 2: Synthesis and Yield

Product	Starting Materials	Method	Yield	Appearance	Source
5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine	Phenoxyacetic acid, Thiosemicarbazide	One-pot PPE-mediated cyclization	44.4%	Colorless crystals	[5]

## Spectral Data

The structural confirmation of the synthesized compound is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 3: Spectral Data for **5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine**

Spectroscopy	Wavenumber (cm <sup>-1</sup> )/Chemical Shift (ppm)	Assignment	Source
IR (v, cm <sup>-1</sup> )	3661, 2987, 2901, 1631, 1521, 1497, 1231, 1057	N-H, C-H, C=N, C=C, C-O-C	[5]
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> , ppm)	4.63 (2H, s)	-CH <sub>2</sub> -	[5]
7.00 (2H, s)	-NH <sub>2</sub>	[5]	
7.46-7.57 (4H, m)	Ar-H	[5]	
7.89 (1H, d, J = 7.3 Hz)	Ar-H	[5]	
7.97 (1H, d, J = 7.5 Hz)	Ar-H	[5]	
8.14 (1H, d, J = 7.9 Hz)	Ar-H	[5]	

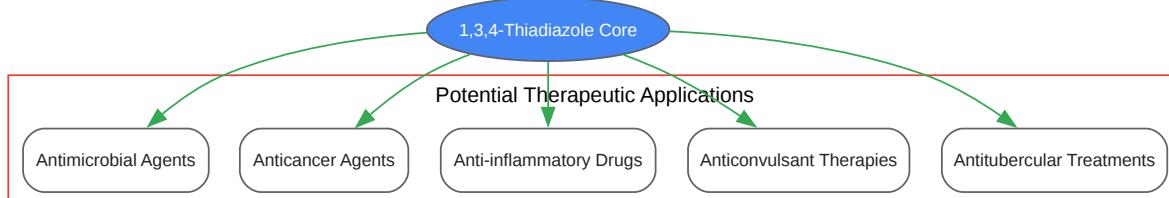
## Potential Biological Significance and Applications

The 1,3,4-thiadiazole scaffold is a prominent feature in many pharmacologically active compounds.[6] Derivatives have been reported to exhibit a wide range of biological activities, suggesting that **5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine** could be a candidate for further investigation in various therapeutic areas.

### Reported Activities of 1,3,4-Thiadiazole Derivatives:

- Antimicrobial: Active against various strains of bacteria and fungi.[6][7]
- Anticancer: Some derivatives show cytotoxic effects against cancer cell lines.[7][8]
- Anti-inflammatory: Activity has been observed in several studies.[8]
- Anticonvulsant: Certain derivatives have shown potential in controlling seizures.[8]

- Antitubercular: Efficacy against *Mycobacterium tuberculosis* has been noted.[8]



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Caption: Potential therapeutic applications of 1,3,4-thiadiazole derivatives.

## Conclusion

**5-(Phenoxy)methyl-1,3,4-thiadiazol-2-amine** is a heterocyclic compound with a well-defined structure that can be efficiently synthesized via a one-pot reaction. Its structural similarity to other biologically active 1,3,4-thiadiazoles makes it a molecule of significant interest for further research and development in medicinal chemistry. The provided data on its synthesis, structure, and the known activities of its chemical class offer a solid foundation for professionals engaged in drug discovery.

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